
Benzyloxycarbonylaminoacetyl chloride
Overview
Description
Benzyloxycarbonylaminoacetyl chloride is a specialized acyl chloride derivative used primarily in organic synthesis, particularly in peptide chemistry. The compound features a benzyloxycarbonyl (Z) group attached to an aminoacetyl chloride moiety, rendering it highly reactive toward nucleophiles. This structure (Cl-CO-CH₂-NH-Z, where Z = C₆H₅CH₂O-CO-) enables its use as an activating agent for introducing protected amino groups into target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyloxycarbonylaminoacetyl chloride can be synthesized through the reaction of benzyloxycarbonylaminoacetic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows: [ \text{C}_9\text{H}_9\text{NO}4 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}{10}\text{ClNO}_3 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form benzyloxycarbonylaminoacetic acid and hydrochloric acid.
Reduction: This compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) and alcohol
Biological Activity
Introduction
Benzyloxycarbonylaminoacetyl chloride (also known as Z-Ac-Cl) is a derivative of amino acids that serves as an important building block in peptide synthesis and has potential biological applications. Its structural characteristics enable it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of Z-Ac-Cl, exploring its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyloxycarbonyl group (Z-group) attached to an aminoacetyl moiety. The chemical structure can be represented as follows:
This compound is typically used in the synthesis of peptides due to its ability to protect amino groups during chemical reactions.
Mechanisms of Biological Activity
The biological activity of Z-Ac-Cl can be attributed to several mechanisms:
- Enzyme Inhibition : Z-Ac-Cl can act as an inhibitor for various enzymes, particularly those involved in peptide bond formation.
- Cellular Uptake : The compound's lipophilicity allows it to permeate cellular membranes, facilitating its interaction with intracellular targets.
- Protein Modification : As a reactive acyl chloride, Z-Ac-Cl can modify proteins by acylating amino acid residues, affecting their function.
Antitumor Activity
Recent studies have indicated that derivatives of Z-Ac-Cl exhibit antitumor properties. For instance, compounds synthesized from Z-Ac-Cl have shown inhibitory effects on cancer cell proliferation through apoptosis induction.
Antimicrobial Properties
Z-Ac-Cl has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is often linked to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Antitumor Effects
A study conducted on a series of peptide derivatives synthesized from Z-Ac-Cl revealed significant cytotoxicity against human cancer cell lines. The IC50 values were determined through MTT assays, indicating that certain derivatives had IC50 values in the low micromolar range (Table 1).
Compound | IC50 (µM) |
---|---|
Derivative A | 5.2 |
Derivative B | 12.8 |
Derivative C | 3.4 |
This suggests that modifications to the Z-Ac-Cl structure can enhance its antitumor efficacy.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial effects of Z-Ac-Cl derivatives were assessed against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were measured, showing promising results (Table 2).
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings indicate that Z-Ac-Cl derivatives could serve as potential candidates for developing new antimicrobial agents.
Research Findings
Research has shown that the biological activity of Z-Ac-Cl is influenced by several factors:
- Concentration : Higher concentrations generally lead to increased biological activity.
- Chemical Modifications : Alterations in the side chains or functional groups can significantly impact potency and selectivity.
- Environmental Conditions : pH and temperature variations can affect the stability and reactivity of Z-Ac-Cl.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular attributes of Benzyloxycarbonylaminoacetyl chloride with analogous compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
This compound* | C₁₀H₁₀ClNO₃ | ~227.65 | Acyl chloride, Z-protected amine |
Benzoyl chloride | C₇H₅ClO | 140.57 | Aromatic acyl chloride |
Acetyl chloride | C₂H₃ClO | 78.5 | Aliphatic acyl chloride |
Benzyloxyacetyl chloride | C₉H₉ClO₂ | 184.62 | Ether-linked acyl chloride |
Benzyl chloride | C₇H₇Cl | 126.59 | Aromatic alkyl chloride |
*Inferred data based on structural analogs.
This compound
- Reactivity : Highly reactive due to the electrophilic carbonyl carbon, facilitating nucleophilic acyl substitution. The Z group enhances stability during peptide synthesis by protecting the amine .
- Applications: Critical in solid-phase peptide synthesis for introducing Z-protected amino acids.
Benzoyl Chloride (C₇H₅ClO)
- Reactivity : Reacts vigorously with water, alcohols, and amines to form benzoic acid, esters, and amides, respectively .
- Applications: Production of peroxides, dyes, and pharmaceuticals (e.g., benzophenone derivatives) .
Acetyl Chloride (C₂H₃ClO)
- Reactivity : Extremely moisture-sensitive; hydrolyzes explosively to acetic acid.
- Applications : Acetylation of alcohols and amines in fine chemical synthesis .
Benzyloxyacetyl Chloride (C₉H₉ClO₂)
- Reactivity : Less reactive than acetyl chloride due to steric hindrance from the benzyloxy group.
- Applications : Intermediate in synthesizing esters and amides with enhanced lipophilicity .
Benzyl Chloride (C₇H₇Cl)
- Reactivity : Undergoes nucleophilic substitution (e.g., SN2) but less reactive than acyl chlorides.
- Applications : Production of quaternary ammonium compounds and benzyl ethers .
Research Findings and Key Differences
Reactivity Trends: Acyl chlorides (e.g., benzoyl, acetyl) exhibit higher reactivity than alkyl chlorides (e.g., benzyl chloride) due to the electron-withdrawing carbonyl group .
Applications in Synthesis: Benzoyl chloride is preferred for aromatic acylation, while acetyl chloride is used for small-scale acetylation. This compound specializes in peptide bond formation .
Environmental and Health Impact: Benzoyl chloride and benzyl chloride are regulated due to carcinogenicity and environmental persistence . This compound likely requires similar disposal protocols for halogenated waste.
Properties
IUPAC Name |
benzyl N-(2-chloro-2-oxoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNNRNPEWJNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481931 | |
Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15050-24-5 | |
Record name | N-[(benzyloxy)carbonyl]glycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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